molecular formula C12H13BrO3 B11755951 Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11755951
M. Wt: 285.13 g/mol
InChI Key: QCPSWAWWRKGUSK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C12H13BrO3 and a molecular weight of 285.13 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester functional group attached to a tetrahydronaphthalene core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable naphthalene derivative followed by esterification and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide: Similar structure but with an amide group instead of an ester.

    Methyl 3-chloro-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-bromo-4-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3

InChI Key

QCPSWAWWRKGUSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br

Origin of Product

United States

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